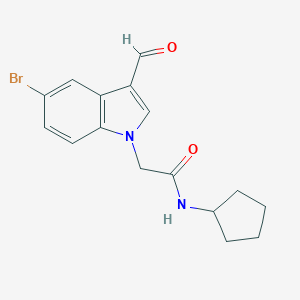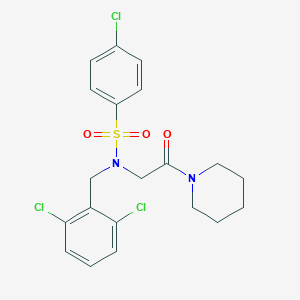
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as BRD3308, is a chemical compound that has been studied extensively in scientific research. It is a small molecule that has shown potential in various therapeutic applications due to its unique structure and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves the inhibition of certain enzymes and proteins that are involved in various diseases. For example, the compound has been shown to inhibit the activity of the protein BRD4, which is involved in cancer and inflammation. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide binds to the protein and prevents it from functioning properly, thereby inhibiting the disease. The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is still being studied, and more research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide have been studied extensively in scientific research. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments include its high purity and high yield, which make it easy to work with. In addition, the compound has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments. For example, the compound may not be effective in all disease models, and more research is needed to identify its optimal therapeutic applications.
Future Directions
There are many future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of research is to identify new therapeutic applications for the compound. For example, it may have potential in treating other inflammatory diseases or viral infections. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. In addition, more research is needed to fully understand the mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide and its targets. Overall, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is a promising compound that has shown potential in various therapeutic applications, and more research is needed to fully realize its potential.
Synthesis Methods
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclopentylamine to form the intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. The research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been focused on identifying its targets and understanding its mechanism of action.
properties
Molecular Formula |
C16H17BrN2O2 |
|---|---|
Molecular Weight |
349.22 g/mol |
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17BrN2O2/c17-12-5-6-15-14(7-12)11(10-20)8-19(15)9-16(21)18-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,18,21) |
InChI Key |
ZAUDGFQLUFNNLI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
